molecular formula C27H38N2O B13832566 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol CAS No. 3692-16-8

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol

Cat. No.: B13832566
CAS No.: 3692-16-8
M. Wt: 406.6 g/mol
InChI Key: YXOUVYWIPMJZHD-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpropan-2-yl group and two piperidin-1-ylmethyl groups attached to a phenol ring. Its structural complexity and potential biological activities make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of a phenol derivative with a phenylpropan-2-yl halide, followed by the introduction of piperidin-1-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol group, enabling the subsequent alkylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the phenylpropan-2-yl group.

    Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the piperidin-1-ylmethyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylpropan-2-yl)-2,6-bis(morpholin-4-ylmethyl)phenol
  • 4-(2-Phenylpropan-2-yl)-2,6-bis(pyrrolidin-1-ylmethyl)phenol
  • 4-(2-Phenylpropan-2-yl)-2,6-bis(azepan-1-ylmethyl)phenol

Uniqueness

Compared to similar compounds, 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to the presence of piperidin-1-ylmethyl groups, which can significantly influence its biological activity and binding properties. These groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

3692-16-8

Molecular Formula

C27H38N2O

Molecular Weight

406.6 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C27H38N2O/c1-27(2,24-12-6-3-7-13-24)25-18-22(20-28-14-8-4-9-15-28)26(30)23(19-25)21-29-16-10-5-11-17-29/h3,6-7,12-13,18-19,30H,4-5,8-11,14-17,20-21H2,1-2H3

InChI Key

YXOUVYWIPMJZHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4

Origin of Product

United States

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